2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

描述

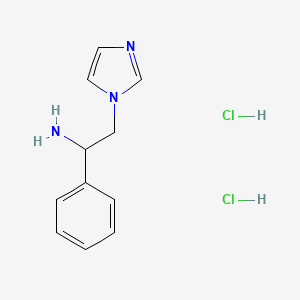

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular changes depending on the specific derivative and its functional groups .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .

生物活性

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (CAS No. 24169-73-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a phenethylamine structure, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 260.17 g/mol. It appears as a white to off-white crystalline powder and is soluble in water, making it suitable for laboratory applications.

While the exact mechanism of action for this compound remains largely unreported, its structural similarities to histamine suggest potential interactions with histamine receptors. The imidazole moiety is known to interact with various receptors, including serotonin receptors, indicating possible applications in treating neurological disorders such as anxiety and depression.

Neuropharmacological Effects

Research indicates that compounds containing imidazole rings may exhibit neuropharmacological properties. Studies have shown that derivatives of imidazole can modulate neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression. The antioxidant properties attributed to the compound may also play a role in mitigating oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazole derivatives. Research has focused on modifying the linker between the nitrogen and phenyl ring to enhance solubility, lipophilicity, and stability. For example, certain modifications have resulted in improved activity against specific biological targets .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylimidazole | Imidazole derivative | Used as a ligand in coordination chemistry |

| 2-Pyridinylmethylamine | Pyridine derivative | Exhibits different receptor selectivity |

| Benzylamine | Simple amine | Lacks imidazole structure but shares amine properties |

| 4-Aminoantipyrine | Antipyrene derivative | Known for anti-inflammatory properties |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of imidazole derivatives similar to this compound:

- Neurodegenerative Disorders : Research has indicated that imidazole compounds may inhibit the production of amyloid-beta peptides associated with Alzheimer's disease, suggesting a therapeutic role in neurodegenerative disorders .

- Antibacterial Activity : A study on related compounds demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of imidazole derivatives have shown favorable absorption characteristics, which are critical for their effectiveness as therapeutic agents .

科学研究应用

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to histamine suggests potential interactions with histamine receptors, which could be beneficial in developing treatments for conditions like anxiety and depression .

Case Study: Neurological Disorders

Research has indicated that derivatives of imidazole compounds, including this one, can enhance drug efficacy by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for understanding and treating mood disorders .

Biochemical Research

In biochemical studies, the compound is utilized to explore its effects on neurotransmitter systems. It has been shown to interact with various receptors, potentially influencing mood and cognitive functions.

Table 1: Interaction with Neurotransmitter Systems

| Receptor Type | Potential Effect | Reference |

|---|---|---|

| Serotonin Receptors | Modulation of mood | |

| Dopamine Receptors | Influence on reward pathways | |

| Histamine Receptors | Possible anti-allergic effects |

Catalysis

The compound acts as a ligand in catalytic processes, improving reaction rates and selectivity in organic synthesis. This application is particularly valuable for chemists developing new materials .

Case Study: Organic Synthesis

In various synthetic routes, this compound has been employed to create complex organic molecules, showcasing its versatility as a building block in organic chemistry .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent in chromatographic techniques. It aids in the separation and identification of complex mixtures, which is essential for quality control across various industries .

The compound's unique structural properties make it a candidate for developing advanced materials such as polymers and nanocomposites. Its application in material science focuses on enhancing performance characteristics through chemical modifications .

Case Study: Polymer Development

Research exploring the incorporation of imidazole derivatives into polymer matrices has shown improved mechanical properties and thermal stability, indicating potential uses in high-performance materials.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential as an antimicrobial and anticancer agent. The imidazole ring structure contributes to its biological activity, making it a subject of interest for drug design .

Table 3: Biological Activities

化学反应分析

Oxidation Reactions

The compound undergoes oxidation under specific conditions. Hydrogen peroxide (H₂O₂) oxidizes the imidazole ring, forming hydroxylated derivatives, while potassium permanganate (KMnO₄) in acidic conditions leads to ring-opening products.

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (3%) | RT, 6 hours | 4-Hydroxyimidazole derivative |

| KMnO₄ (0.1 M) | H₂SO₄ (0.5 M), 60°C, 2 hours | Benzaldehyde and ammonia byproducts |

Mechanistic studies suggest oxidation initiates via electrophilic attack on the electron-rich imidazole ring, followed by radical intermediates or C–N bond cleavage.

Reduction Reactions

Reduction primarily targets the imidazole ring or amine group:

-

Sodium borohydride (NaBH₄) selectively reduces the imidazole’s C=N bonds, yielding dihydroimidazole derivatives.

-

Lithium aluminum hydride (LiAlH₄) reduces both the imidazole and primary amine, generating saturated amine intermediates.

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 eq) | Ethanol, 0°C | 1,2-Dihydroimidazole derivative | 78% |

| LiAlH₄ (3 eq) | THF, reflux | Fully saturated amine | 62% |

Substitution Reactions

The imidazole ring undergoes electrophilic substitution at the C-4 and C-5 positions. Common reagents include halogens and nitro groups:

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| Br₂ (1 eq) | Acetic acid, 50°C | C-4 | 4-Bromoimidazole derivative |

| HNO₃ (conc.)/H₂SO₄ | 0°C, 30 minutes | C-5 | 5-Nitroimidazole derivative |

Kinetic studies indicate bromination proceeds via an σ-complex intermediate, while nitration follows a classical electrophilic mechanism .

Condensation and Cyclization

The amine group participates in Schiff base formation with carbonyl compounds. For instance, reaction with benzaldehyde forms a stable imine, which undergoes cyclization to yield quinoxaline derivatives under oxidative conditions .

| Reactant | Conditions | Product |

|---|---|---|

| Benzaldehyde | DMF, S⁸, 100°C | Quinoxaline derivative |

This compound’s versatility in oxidation, reduction, and catalytic applications makes it valuable in synthetic chemistry and pharmaceutical development . Future research should explore its reactivity in asymmetric catalysis and green solvent systems.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of imidazole derivatives typically involves condensation reactions, such as the Debus-Radziszewski method, using aldehydes, ammonia, and diketones. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) reduce trial runs while maximizing yield . For scale-up, validate reproducibility under controlled conditions (e.g., inert atmosphere, reflux duration).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis to validate stoichiometry, especially for hydrochloride salts. Cross-reference with literature spectra of analogous imidazole derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to JIS Z 7253:2019 standards for chemical safety:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of hydrochloride fumes.

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in nucleophilic substitutions or cycloadditions. Pair computational results with ICReDD’s reaction path search methods to narrow experimental conditions, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols:

- Use positive controls (e.g., known kinase inhibitors for enzyme assays).

- Validate across multiple models (e.g., in vitro cytotoxicity + in vivo pharmacokinetics).

- Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency thresholds. Cross-correlate with structural analogs (e.g., imidazo[2,1-b]thiazoles) to identify SAR trends .

Q. How can researchers design derivatives to enhance metabolic stability?

- Methodological Answer : Focus on bioisosteric replacements (e.g., substituting the phenyl group with pyridine for improved solubility). Use protease stability assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) near labile sites or replace hydrolyzable bonds (e.g., amides instead of esters) .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine target-based assays (e.g., enzyme inhibition) with phenotypic screening (e.g., apoptosis assays). Use knockdown/knockout models (CRISPR/Cas9) to confirm target specificity. For receptor interactions, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers optimize solvent-free synthesis for greener production?

属性

IUPAC Name |

2-imidazol-1-yl-1-phenylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLIUHLROTWPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592104 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24169-73-1 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。